2-(1-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(3-methylphenyl)acetamide
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Overview
Description
2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a furan ring, piperazine moieties, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the furan-2-carbonyl-piperazine intermediate. This intermediate is further reacted with acetic anhydride to introduce the acetyl group. Finally, the resulting compound is coupled with 3-methylphenylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl groups can be reduced to alcohols or other reduced forms.
Substitution: The piperazine and acetamide groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the carbonyl groups may produce alcohol derivatives.
Scientific Research Applications
2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The furan and piperazine moieties may interact with enzymes or receptors, modulating their activity. The acetamide group can also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid derivatives: These compounds share the furan ring and may have similar biological activities.
Piperazine derivatives: Compounds with piperazine moieties are often investigated for their pharmacological properties.
Acetamide derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness
2-(1-{2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]ACETYL}-3-OXOPIPERAZIN-2-YL)-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its combination of furan, piperazine, and acetamide groups, which may confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C24H29N5O5 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H29N5O5/c1-17-4-2-5-18(14-17)26-21(30)15-19-23(32)25-7-8-29(19)22(31)16-27-9-11-28(12-10-27)24(33)20-6-3-13-34-20/h2-6,13-14,19H,7-12,15-16H2,1H3,(H,25,32)(H,26,30) |
InChI Key |
UMUWRUDHZZXLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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